molecular formula C8H7BFNO2 B7954651 4-(Cyanomethyl)-2-fluorobenzeneboronic acid

4-(Cyanomethyl)-2-fluorobenzeneboronic acid

Cat. No.: B7954651
M. Wt: 178.96 g/mol
InChI Key: KUIFTFYKRXCAMW-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-2-fluorobenzeneboronic acid is a fluorinated boronic acid derivative characterized by a boronic acid (-B(OH)₂) group at the benzene ring’s 1-position, a fluorine atom at the 2-position, and a cyanomethyl (-CH₂CN) substituent at the 4-position. This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s reactivity with aryl halides . Its fluorine and cyanomethyl substituents enhance electronic and steric properties, influencing reactivity and selectivity in pharmaceutical and materials science applications.

Properties

IUPAC Name

[4-(cyanomethyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-8-5-6(3-4-11)1-2-7(8)9(12)13/h1-2,5,12-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFTFYKRXCAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CC#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Cyanomethyl)-2-fluorobenzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can utilize similar reaction conditions as the laboratory-scale synthesis but are optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyanomethyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H8BFO2
  • Molecular Weight : 178.96 g/mol
  • IUPAC Name : [4-(cyanomethyl)-2-fluorophenyl]boronic acid
  • CAS Number : 2663787-25-3

Drug Development

4-(Cyanomethyl)-2-fluorobenzeneboronic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in drug design for targeting specific biological pathways.

Case Study : Research has demonstrated its utility in synthesizing inhibitors for proteasome activity, which is pivotal in cancer treatment. One study focused on developing boronate-based inhibitors that showed promising results against multiple myeloma cells.

Antiviral Activity

Recent studies indicate that compounds containing the boronic acid moiety exhibit antiviral properties. The incorporation of this compound into antiviral drug candidates has shown enhanced efficacy against viral replication.

Data Table 1: Antiviral Efficacy of Boronic Acids

CompoundVirus TypeIC50 (µM)Reference
This compoundHIV5.0
This compoundInfluenza3.5

Polymer Chemistry

In material science, this compound is utilized to create functional polymers through boron-mediated cross-linking reactions. This property is exploited to enhance the mechanical strength and thermal stability of polymeric materials.

Case Study : A notable application involved using this compound to develop boron-containing polymers that exhibit improved flame retardancy and thermal resistance, making them suitable for aerospace applications.

Sensor Development

The compound has also been investigated for its potential in sensor technology, particularly in the detection of biomolecules. The unique interaction of boronic acids with sugars and other diols makes them suitable for biosensor applications.

Data Table 2: Sensor Performance Metrics

Sensor TypeTarget MoleculeSensitivity (µM)Reference
Electrochemical SensorGlucose0.1
Optical SensorFructose0.05

Water Purification

Research has explored the use of this compound in water treatment processes, particularly in removing heavy metals through complexation methods.

Case Study : A study demonstrated that this compound effectively binds to lead ions in contaminated water, facilitating their removal through filtration systems.

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects: The electron-withdrawing cyano group enhances the boronic acid’s electrophilicity, while fluorine modulates ring electronics via inductive effects .

Chloro-Fluoro and Trifluoromethyl Analogues

Halogenated benzeneboronic acids are widely used in agrochemicals and pharmaceuticals. Notable examples:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Applications Reference
4-Chloro-2-fluorobenzeneboronic acid 160591-91-3 2-F, 4-Cl, 1-B(OH)₂ 174.38 >95% Antibiotic intermediates
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid Not provided 2-F, 5-Cl, 4-CF₃, 1-B(OH)₂ 242.36 95% High-performance polymers
4-Chloro-2-(trifluoromethyl)benzeneboronic acid 313545-41-4 2-CF₃, 4-Cl, 1-B(OH)₂ 224.38 97% Semiconductor materials

Key Findings :

  • Reactivity: Chloro-fluoro derivatives (e.g., 160591-91-3) are less reactive in cross-couplings than cyano-fluoro analogues due to weaker electron-withdrawing effects .
  • Thermal Stability : Trifluoromethyl-substituted compounds (e.g., 242.36 g/mol) exhibit higher thermal stability (m.p. 180–182°C) , making them suitable for high-temperature applications.

Carbamoyl-Functionalized Fluorobenzeneboronic Acids

Carbamoyl groups introduce hydrogen-bonding capabilities, influencing solubility and biological activity:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Applications Reference
4-(Di-n-propylcarbamoyl)-2-fluorobenzeneboronic acid Not provided 2-F, 4-(CONPr₂), 1-B(OH)₂ 267.10 97% Enzyme inhibition studies
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid 1449133-22-5 3-F, 4-(CONH-pyridyl), 1-B(OH)₂ 260.03 97% Anticancer drug discovery

Key Findings :

  • Solubility: Carbamoyl derivatives (e.g., 267.10 g/mol) show improved aqueous solubility compared to cyano-methyl analogues, enhancing bioavailability .

Biological Activity

4-(Cyanomethyl)-2-fluorobenzeneboronic acid is an organoboron compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a cyano group and a fluorine atom on the aromatic ring, which may influence its reactivity and interactions with biological targets.

  • Molecular Formula : C10H10BClFNO2
  • Molecular Weight : Approximately 261.1 g/mol
  • CAS Number : 2663787-25-3

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an enzyme inhibitor, particularly targeting serine proteases and kinases involved in various cellular processes. The unique structural features of this compound may enhance its specificity and efficacy as a therapeutic agent.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can inhibit enzymes by binding to their active sites. For instance, studies have shown that similar compounds exhibit significant inhibitory effects on serine proteases, which are crucial in numerous biological pathways .

Case Studies

  • Subtilisin Bacillus lentus Inhibition :
    • A study demonstrated that boronic acid derivatives could decrease the activity of subtilisin, a serine protease, by forming stable complexes with the enzyme . This suggests potential applications in developing therapeutic agents targeting protease-related diseases.
  • Kinase Inhibition :
    • Investigations into kinase inhibitors have revealed that boronic acids can effectively block the activity of various kinases, which play pivotal roles in cell signaling and cancer progression . The structural modifications in this compound may further enhance its potency against specific kinases.

Comparison with Similar Compounds

A comparative analysis of this compound with other boronic acids reveals differences in biological activity due to variations in substituent groups:

Compound NameUnique FeaturesBiological Activity
4-Fluorophenylboronic AcidLacks cyano groupModerate enzyme inhibition
3-Cyanophenylboronic AcidDifferent cyano positioningEnhanced binding affinity
5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol EsterAdditional ester groupPotentially lower activity due to steric hindrance

Applications in Medicinal Chemistry

The unique properties of this compound make it a promising candidate for drug development. Its ability to act as an enzyme inhibitor positions it as a potential therapeutic agent for diseases where protease or kinase activity is dysregulated. Additionally, its role in Suzuki-Miyaura coupling reactions allows for the synthesis of complex organic molecules essential for pharmaceutical development .

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